

LEI-106: A Technical Guide to a Dual DAGL- α /ABHD6 Inhibitor

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Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514

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Abstract

This technical guide provides a comprehensive overview of **LEI-106**, a potent small molecule inhibitor of diacylglycerol lipase- α (DAGL- α), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). **LEI-106** also exhibits inhibitory activity against α/β -hydrolase domain 6 (ABHD6), another serine hydrolase involved in 2-AG metabolism. This document details the chemical properties, mechanism of action, and biological effects of **LEI-106**. It includes structured quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A central component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is primarily synthesized in the central nervous system by the enzyme diacylglycerol lipase- α (DAGL- α)^[1]. DAGL- α hydrolyzes diacylglycerol to produce 2-AG, which then acts as a retrograde messenger, activating presynaptic cannabinoid type 1 (CB1) receptors to modulate neurotransmitter release^{[1][2]}. This process, known as depolarization-induced suppression of inhibition/excitation (DSI/DSE), plays a vital role in synaptic plasticity, learning, and memory.

Given its central role in 2-AG biosynthesis, DAGL- α has emerged as a significant therapeutic target for various neurological and psychiatric disorders. **LEI-106** has been identified as a potent, dual inhibitor of DAGL- α and α/β -hydrolase domain 6 (ABHD6), an enzyme also implicated in 2-AG hydrolysis[1][3]. This dual inhibitory action makes **LEI-106** a valuable tool for investigating the physiological and pathological roles of 2-AG signaling.

LEI-106: Chemical Properties and Inhibitory Activity

LEI-106 is a glycine sulfonamide derivative.

IUPAC Name: N-((2,2-dimethylchroman-6-yl)sulfonyl)-N-(4-phenoxybenzyl)glycine[1]

Data Presentation: Quantitative Inhibitory Activity of LEI-106

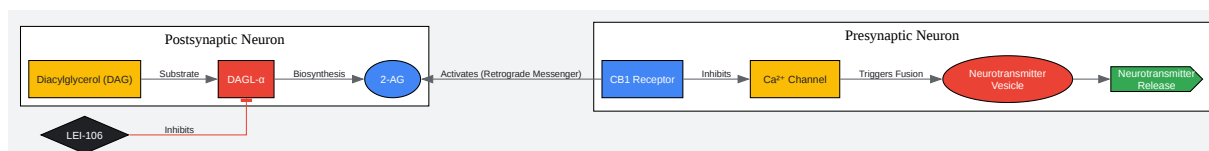
The inhibitory potency of **LEI-106** against DAGL- α and its selectivity over other related enzymes have been characterized in multiple studies. The following tables summarize the key quantitative data.

Target Enzyme	Assay Type	Parameter	Value	Reference
DAGL- α	Colorimetric (HEK293 membranes)	IC ₅₀	18 nM	[2]
DAGL- α	Radiometric ([¹⁴ C]-SAG substrate)	K _i	0.7 ± 0.08 μ M	[4]
DAGL- α	Fluorescence-based (SAG substrate)	K _i	0.5 ± 0.09 μ M	[4]
ABHD6	-	K _i	0.8 μ M	[3]

IC₅₀: Half-maximal inhibitory concentration; K_i: Inhibitory constant; SAG: 1-stearoyl-2-arachidonoyl-sn-glycerol

Mechanism of Action and Signaling Pathway

LEI-106 exerts its primary effect by inhibiting DAGL- α , thereby reducing the biosynthesis of 2-AG from diacylglycerol (DAG) in the postsynaptic neuron. This reduction in 2-AG levels leads to decreased activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release.



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DAGL- α signaling pathway and **LEI-106** inhibition.

Experimental Protocols

In Vitro DAGL- α Inhibition Assays

This protocol is adapted from methodologies that utilize a radiolabeled natural substrate to measure DAGL- α activity[5].

Objective: To determine the inhibitory effect of **LEI-106** on DAGL- α activity by measuring the reduction in the formation of radiolabeled 2-AG.

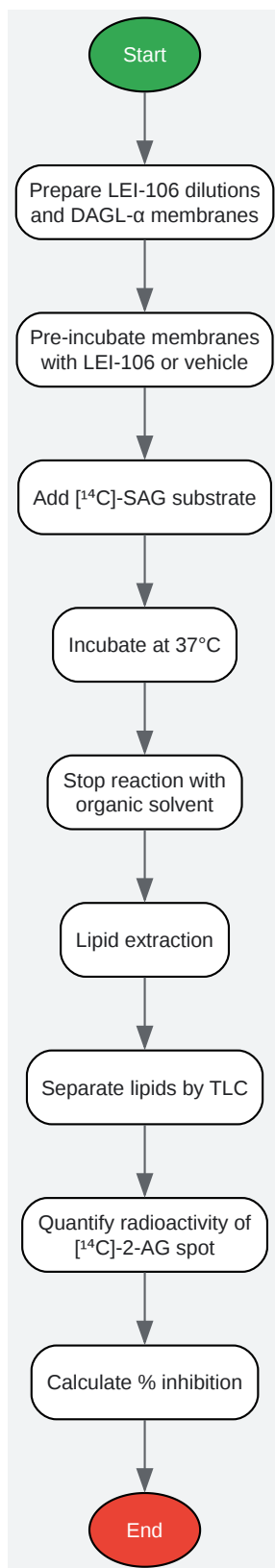
Materials:

- **LEI-106**
- Membrane preparations from HEK293T cells overexpressing human DAGL- α
- [¹⁴C]-sn-1-oleoyl-2-arachidonoyl-glycerol ([¹⁴C]-SAG) as substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

- Thin-layer chromatography (TLC) plates
- Scintillation counter and fluid

Procedure:

- Prepare serial dilutions of **LEI-106** in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate the DAGL- α expressing membrane preparation with either **LEI-106** or vehicle (DMSO) for a specified time (e.g., 20 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the [^{14}C]-SAG substrate.
- Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
- Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
- Extract the lipids from the aqueous phase.
- Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate ([^{14}C]-SAG) from the product ([^{14}C]-2-AG).
- Visualize the radiolabeled spots using a phosphorimager.
- Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition by comparing the amount of [^{14}C]-2-AG formed in the presence of **LEI-106** to the vehicle control.



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Workflow for the radiometric DAGL-α inhibition assay.

This protocol is based on a coupled-enzyme assay that allows for real-time monitoring of DAGL- α activity[4].

Objective: To determine the inhibitory potency of **LEI-106** on DAGL- α activity through a continuous, fluorescence-based measurement.

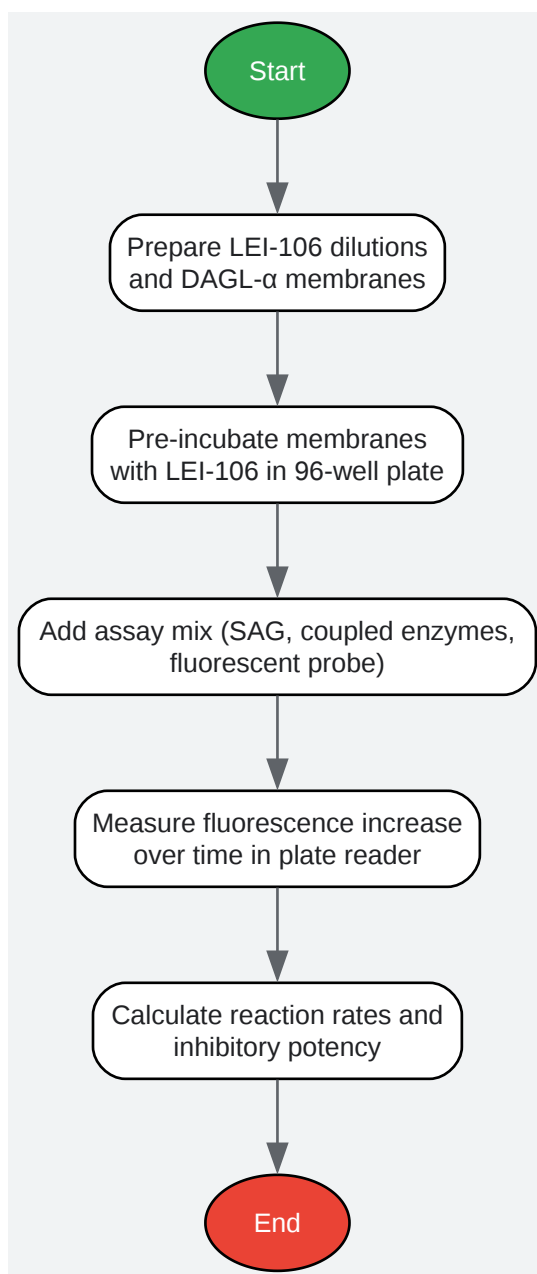
Materials:

- **LEI-106**
- Membrane preparations from HEK293T cells overexpressing DAGL- α
- 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) as substrate
- Monoacylglycerol lipase (MAGL)
- Glycerol kinase (GK)
- Glycerol-3-phosphate oxidase (GPO)
- Horseradish peroxidase (HRP)
- Ampliflu™ Red (or similar fluorescent probe)
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.0)
- 96-well microplate and plate reader

Procedure:

- Prepare serial dilutions of **LEI-106**.
- In a 96-well plate, pre-incubate the DAGL- α expressing membranes with **LEI-106** or vehicle for 20 minutes.
- Prepare an assay mix containing SAG, MAGL, GK, GPO, HRP, ATP, and Ampliflu™ Red in the assay buffer.

- Initiate the reaction by adding the assay mix to the wells containing the membranes and inhibitor.
- Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence ($\lambda_{\text{ex}} = \sim 535 \text{ nm}$, $\lambda_{\text{em}} = \sim 595 \text{ nm}$) over time (e.g., every 5 minutes for 60 minutes).
- The rate of fluorescence increase is proportional to the rate of 2-AG production.
- Calculate the inhibitory potency (e.g., pIC_{50}) from the dose-response curve of the reaction rates versus **LEI-106** concentration.



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Workflow for the fluorescence-based DAGL-α inhibition assay.

In Vivo Studies

The following protocol outlines a general procedure for assessing the in vivo effects of **LEI-106** on blood-brain barrier (BBB) integrity and 2-AG levels in a rodent model.

Objective: To evaluate the impact of systemic **LEI-106** administration on BBB permeability and central and peripheral 2-AG concentrations.

Animal Model: Female Sprague-Dawley rats.

Materials:

- **LEI-106**
- Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
- [^{14}C]-sucrose (for BBB permeability assessment)
- Anesthetics
- Surgical tools for in situ brain perfusion
- Liquid chromatography-mass spectrometry (LC-MS) system for 2-AG quantification

Procedure:

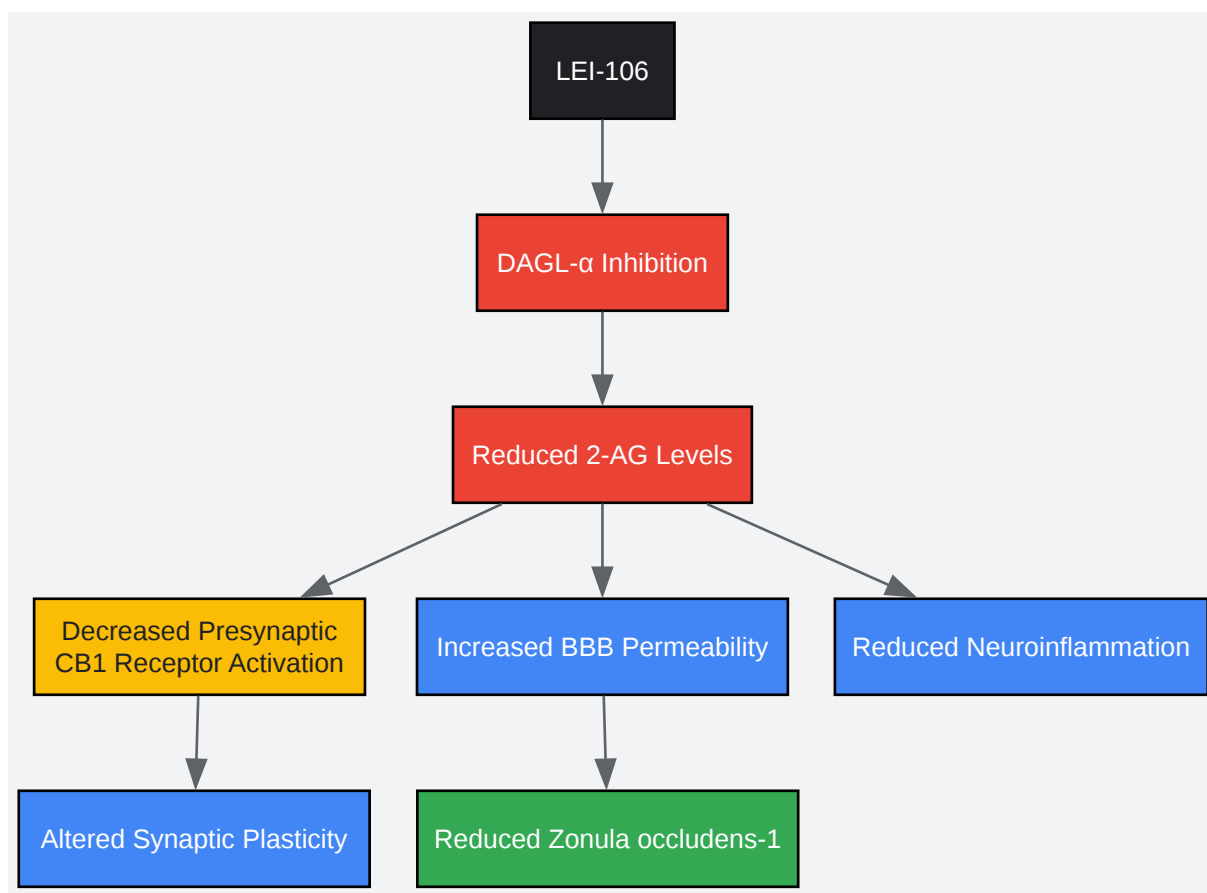
- **LEI-106 Administration:**
 - Administer **LEI-106** (e.g., 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- Blood-Brain Barrier Permeability Assessment (In Situ Brain Perfusion):
 - At a designated time point post-injection (e.g., 90 minutes), anesthetize the rats.
 - Perform in situ brain perfusion with a buffer containing a known concentration of [^{14}C]-sucrose.
 - After perfusion, collect brain tissue samples (e.g., cortex).
 - Measure the radioactivity in the brain tissue and perfusion fluid to calculate the brain uptake of [^{14}C]-sucrose, an indicator of BBB permeability.
- Measurement of 2-AG Levels:
 - At the same time point, collect brain tissue (e.g., cortex, periaqueductal gray) and blood samples from a separate cohort of animals.

- Immediately process the samples to prevent ex vivo changes in endocannabinoid levels.
- Extract lipids from the tissue and plasma samples.
- Quantify 2-AG levels using a validated LC-MS method.
- Analysis of Tight Junction Proteins:
 - From the brain tissue collected, perform Western blotting to assess the expression levels of tight junction proteins, such as Zonula occludens-1 (ZO-1).

Downstream Effects of DAGL- α Inhibition by LEI-106

Inhibition of DAGL- α by **LEI-106** leads to a cascade of downstream effects, primarily stemming from the reduction of 2-AG levels.

- **Reduced Endocannabinoid Tone:** The most immediate consequence is a decrease in the concentration of 2-AG in the brain and other tissues. This leads to reduced activation of CB1 and CB2 receptors.
- **Impaired Retrograde Signaling:** The decrease in 2-AG-mediated retrograde signaling at synapses can alter synaptic plasticity, which may have implications for learning, memory, and other cognitive functions.
- **Impact on Blood-Brain Barrier Integrity:** In vivo studies have shown that administration of **LEI-106** can increase the permeability of the BBB. This effect is associated with a reduction in the expression of the tight junction protein Zonula occludens-1 (ZO-1) in the cerebral cortex. The endocannabinoid system, including 2-AG, is known to play a role in maintaining the integrity of the intestinal barrier, and a similar mechanism may be at play in the BBB[3][6].
- **Modulation of Neuroinflammation:** By reducing the precursor for pro-inflammatory prostaglandins, DAGL- α inhibition has been shown to attenuate neuroinflammatory responses[1].



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Downstream consequences of DAGL-α inhibition by **LEI-106**.

Conclusion

LEI-106 is a valuable pharmacological tool for the study of the endocannabinoid system. Its potent dual inhibition of DAGL-α and ABHD6 allows for the acute and significant reduction of 2-AG levels, enabling detailed investigation into the roles of this endocannabinoid in health and disease. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to facilitate further research into the therapeutic potential of targeting DAGL-α and to aid in the development of novel therapeutics for a range of disorders. Researchers should consider the dual-target nature of **LEI-106** when interpreting experimental results.

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